4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-14-5-7-15(8-6-14)26-19-16(11-22-26)18(13-3-4-13)23-25(20(19)28)12-17(27)24-9-1-2-10-24/h5-8,11,13H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCVICBLIUYYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyridazine core with a cyclopropyl and a 4-fluorophenyl substituent. The presence of the pyrrolidinyl group contributes to its biological profile. The molecular formula is with a molecular weight of approximately 334.36 g/mol.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases, potentially modulating signaling pathways associated with cell proliferation and survival.
Biological Activity Overview
Research indicates that compounds within this class exhibit a range of biological activities:
- Anticancer Activity : Some studies have shown that pyrazolo[3,4-d]pyridazines possess anticancer properties by inhibiting tumor cell growth and inducing apoptosis.
- Antiviral Properties : Certain derivatives have demonstrated effectiveness against viral infections, including coronaviruses, by targeting host cell pathways.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies
- Anticancer Studies : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyridazine significantly inhibited the growth of various cancer cell lines. For instance, one study reported a 70% reduction in cell viability in breast cancer cell lines treated with a similar compound .
- Antiviral Activity : A recent investigation into the antiviral effects of pyrazolo[3,4-d]pyridazines indicated promising results against SARS-CoV-2, showcasing the potential for therapeutic use in viral infections .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds similar to 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating related derivatives showed that modifications in the phenyl ring significantly influenced antiproliferative activity against human cancer cell lines such as Panc-1 and MDA-MB-231 .
Case Study: Antiproliferative Effects
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 7m | 14.95 | Panc-1 |
| 7o | 17.76 | MDA-MB-231 |
| Etoposide | 24.35 | Panc-1 |
The compounds exhibited moderate to good antiproliferative activity, with certain derivatives being more potent than established chemotherapeutics like etoposide .
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyridazine derivatives have shown promising antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains. For example, derivatives with electron-withdrawing groups such as fluorine exhibited enhanced antibacterial potency compared to controls .
Case Study: Antimicrobial Efficacy
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 7a | 6 | Bacillus subtilis |
| 7e | 8 | Salmonella typhi |
These findings suggest that structural modifications can significantly impact the antimicrobial effectiveness of these compounds .
Neuroprotective Effects
Emerging studies suggest that compounds related to 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one may possess neuroprotective properties. The presence of a pyrrolidine moiety is believed to enhance interaction with neuroreceptors, potentially offering therapeutic avenues for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
Compound A: 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Structural Differences :
- Replaces the 4-fluorophenyl group with an o-tolyl (methyl-substituted phenyl) group, increasing hydrophobicity.
- Substitutes pyrrolidine with morpholine in the side chain, altering hydrogen-bonding capacity and solubility.
- Implications :
Compound B : 6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Structural Differences :
- Replaces the 2-oxo-pyrrolidinyl ethyl group with a 4-fluorobenzyl moiety.
- Introduces a methyl group at position 3.
Heterocyclic Ring Variations
Compound C : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structural Differences :
- Replaces the pyridazine ring with a pyrimidine ring.
- Adds a hydroxyl group to the 4-fluorophenyl substituent.
- Implications :
Side Chain and Substituent Analysis
| Compound | R₁ (Position 1) | R₂ (Position 6) | Key Properties |
|---|---|---|---|
| Target Compound | 4-fluorophenyl | 2-oxo-2-(pyrrolidin-1-yl)ethyl | Balanced solubility/binding |
| Compound A | o-tolyl | 2-oxo-2-morpholinoethyl | Higher solubility, lower logP |
| Compound B | 4-fluorophenyl | 4-fluorobenzyl | High lipophilicity, CYP liability |
| Compound C | 4-fluoro-2-hydroxyphenyl | tert-butyl | pH-sensitive, kinase selectivity |
Table 1 : Substituent effects on physicochemical and biological properties.
Research Findings and Mechanistic Insights
NMR Spectral Comparisons
- Evidence from Compound 1 and 7 (pyrazolo[3,4-d]pyridazinone analogs): NMR shifts at positions 29–36 and 39–44 vary significantly, indicating that substituents at these regions directly influence electronic environments. For example, the pyrrolidinyl group in the target compound deshields protons in region A (39–44 ppm) compared to morpholine or benzyl analogs .
Bioactivity Trends
- Lumping Strategy: Compounds with similar substituents (e.g., fluorophenyl groups) exhibit analogous metabolic pathways and receptor affinities. For instance, fluorinated aryl groups enhance binding to adenosine receptors, while pyrrolidine/morpholine side chains modulate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
